Acetyl(phenyl)sulfamyl chloride
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Overview
Description
Acetyl(phenyl)sulfamyl chloride is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an acetyl group, a phenyl group, and a sulfamyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl(phenyl)sulfamyl chloride can be synthesized through several methods. One common approach involves the reaction of acetyl chloride with phenylsulfonamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acetyl(phenyl)sulfamyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols can be used in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions can facilitate the hydrolysis reaction, often under acidic or basic conditions.
Major Products Formed
Sulfonamide derivatives: Formed through nucleophilic substitution reactions.
Sulfonic acids: Resulting from hydrolysis reactions.
Scientific Research Applications
Acetyl(phenyl)sulfamyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is explored for its potential as a building block in the development of new drugs, particularly those targeting bacterial infections.
Biological Studies: Researchers use this compound to study the mechanisms of sulfonamide-based drugs and their interactions with biological targets.
Mechanism of Action
The mechanism of action of acetyl(phenyl)sulfamyl chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The acetyl and sulfamyl chloride groups make the compound reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Benzene sulfonyl chloride: Similar in structure but lacks the acetyl group.
Toluene sulfonyl chloride: Contains a methyl group instead of the acetyl group.
Methanesulfonyl chloride: A simpler sulfonyl chloride without the aromatic ring.
Uniqueness
Acetyl(phenyl)sulfamyl chloride is unique due to the presence of both an acetyl group and a phenyl group, which confer specific reactivity and properties.
Properties
CAS No. |
63489-51-0 |
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Molecular Formula |
C8H8ClNO3S |
Molecular Weight |
233.67 g/mol |
IUPAC Name |
N-acetyl-N-phenylsulfamoyl chloride |
InChI |
InChI=1S/C8H8ClNO3S/c1-7(11)10(14(9,12)13)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
LBWVJGPGCSQJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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